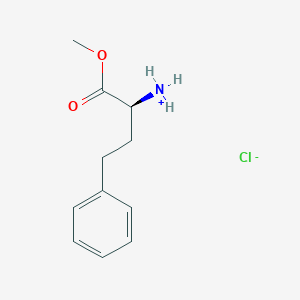

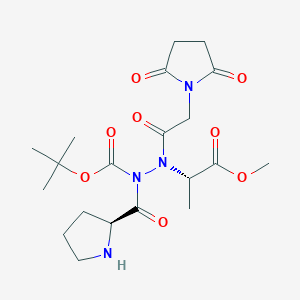

甲基 (2S)-2-氨基-4-苯基丁酸盐盐酸盐

描述

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and pharmaceutical applications due to its unique properties.

科学研究应用

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

作用机制

Target of Action

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride, also known as Methylphenidate (MPH), primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NAT). These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .

Mode of Action

MPH acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). It non-competitively blocks the reuptake of dopamine and noradrenaline into the terminal by blocking DAT and NAT, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This prolongs their action and enhances neurotransmission, particularly in the prefrontal cortex, an area of the brain thought to play a prominent role in ADHD pathophysiology .

Biochemical Pathways

The increased presence of dopamine and norepinephrine in the synaptic cleft affects several biochemical pathways. The exact pathways affected by MPH are not fully understood, but it is known that the drug’s effects are dose-related. Higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects. In contrast, lower doses selectively activate NE and DA neurotransmission within the prefrontal cortex, thereby improving clinical efficacy and preventing side effects .

Pharmacokinetics

MPH is rapidly and extensively absorbed from the tablets following oral administration. Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%) and large individual differences exist (11-52%) . The distribution volumes at steady state of S- and R-ketamine are 6.6 ± 2.2 and 5.6 ± 2.1 l/kg, respectively. The terminal half-lives are 5.2 ± 3.4 and 6.1 ± 3.1 hours, and metabolic clearances are 1,620 ± 380 and 1,530 ± 380 ml/min, respectively .

Result of Action

The primary result of MPH’s action is the reduction of symptoms associated with Attention-Deficit/Hyperactivity Disorder (ADHD). By increasing the presence of dopamine and norepinephrine in the synaptic cleft, MPH reduces symptoms such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . It also enhances cognitive function, including sustained attention and working memory .

Action Environment

The action, efficacy, and stability of MPH can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and bioavailability of the drug. Additionally, individual genetic factors, such as polymorphisms in genes encoding for the drug’s target proteins (DAT and NAT), can influence the drug’s efficacy and the patient’s response to treatment. More research is needed to fully understand the impact of environmental factors on the action of mph .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride typically involves the esterification of (2S)-2-amino-4-phenylbutanoic acid. One common method is the reaction of (2S)-2-amino-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Phenylalanine: The parent amino acid from which Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride is derived.

Methyl (2S)-2-amino-3-phenylpropanoate: A similar ester with a slightly different structure.

Ethyl (2S)-2-amino-4-phenylbutanoate: An ethyl ester analog.

属性

IUPAC Name |

methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOPSSMUBBHMM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739868 | |

| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60425-49-2 | |

| Record name | Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)